Quinoline-3-carboxamide
Overview
Description
Quinoline-3-carboxamide is a heterocyclic aromatic organic compound that has garnered significant attention due to its versatile applications in medicinal chemistry and pharmacology. It consists of a quinoline ring system with a carboxamide group at the third position. This compound is known for its anti-inflammatory, immunomodulatory, and anti-cancer properties, making it a valuable molecule in drug discovery and development .
Mechanism of Action
Target of Action
Quinoline-3-carboxamide primarily targets the protein S100A9 . S100A9 is expressed on the surface of various monocyte populations in the peripheral blood . This protein plays a key role in the regulation of myeloid cell accumulation and suppressive activity .
Mode of Action
This compound interacts with its target, S100A9, by binding to it . This interaction inhibits the binding of S100A9 to two proinflammatory receptors, the Toll-like receptor 4 and the receptor of advanced glycation end products . This results in a shift in the balance towards a less immunosuppressive phenotype .
Biochemical Pathways
This compound affects the biochemical pathways involving S100A9 and its interactions with proinflammatory receptors . By inhibiting these interactions, this compound modulates local tumour immunity . It also influences infiltrating myeloid cells in the tumour milieu .
Pharmacokinetics
The pharmacokinetic properties of this compound derivatives are favorable for oral administration . . This ensures that the compound can be effectively delivered to the target site in the body.
Result of Action
The action of this compound results in molecular and cellular effects that suppress tumor growth and bone resorption . It decreases myeloma cell proliferation and colony formation in vitro, associated with an inhibition of c-MYC and increased p27 expression . It also targets the myeloid cell population, resulting in increased T cell proliferation and functionality .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of an immunosuppressive bone marrow microenvironment including myeloid cells can hamper the therapeutic efficacy of this compound . .
Biochemical Analysis
Biochemical Properties
Quinoline-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to activate natural killer (NK) cells via the aryl hydrocarbon receptor, increasing their DNAX accessory molecule 1 (DNAM-1) cell surface expression . This activation enhances the cytotoxicity of NK cells against tumor cells and augments their immunoregulatory functions by interacting with CD155+ dendritic cells . Additionally, this compound has been found to inhibit the phosphatidylinositol 3-kinase-related kinases (PIKK) family kinases by binding to the hinge region of the kinases, making them competitive inhibitors of adenosine triphosphate (ATP) .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to reduce inflammation and fibrosis in liver cells by decreasing the number and activation of disease-promoting transgenic natural killer T (NKT)-II cells and their type 2-cytokine expression profile . Furthermore, this compound enhances the immunoregulatory properties of NK cells, leading to decreased MHC class II antigen presentation by dendritic cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. This compound activates NK cells via the aryl hydrocarbon receptor, leading to increased DNAM-1 cell surface expression . This activation improves the cytotoxicity of NK cells against tumor cells and enhances their immunoregulatory functions. Additionally, this compound inhibits the PIKK family kinases by binding to the hinge region of the kinases, making them competitive inhibitors of ATP . This inhibition affects various cellular processes, including DNA repair and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound treatment can lead to a sustained reduction in inflammation and fibrosis in liver cells, even when treatment is initiated after the onset of disease . Additionally, the immunoregulatory effects of this compound on NK cells and dendritic cells can persist over time, contributing to its long-term therapeutic potential .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can ameliorate symptoms in mouse models of multiple sclerosis and experimental autoimmune encephalomyelitis (EAE) at specific dosages . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. For instance, this compound has been shown to inhibit the PIKK family kinases, affecting metabolic flux and metabolite levels . Additionally, this compound influences the expression of cytokines and chemokines, which can impact metabolic processes in immune cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. For example, this compound has been shown to enhance the expression of DNAM-1 on the surface of NK cells, promoting their interaction with dendritic cells . This interaction is crucial for the immunoregulatory effects of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the binding of this compound to the aryl hydrocarbon receptor and the subsequent increase in DNAM-1 expression on NK cells suggest its localization to the cell membrane and involvement in cell-cell interactions . This localization is essential for the immunoregulatory and cytotoxic effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-3-carboxamide can be synthesized through various methods. One common approach involves the reaction of quinoline-3-carboxylic acid with amines in the presence of coupling agents such as carbodiimides. Another method includes the amidation of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides . Additionally, green and efficient synthetic methodologies have been developed, such as using copper salt-D-glucose in aqueous ethanol as a green solvent and proline as a ligand and proton source .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The carboxamide group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include quinoline-3-carboxylic acid derivatives, amine derivatives, and various substituted quinoline-3-carboxamides .
Scientific Research Applications
Quinoline-3-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
- Kynurenine derivatives
- Quinoline-2-carboxamide
- Quinoline-4-carboxamide
These compounds share structural similarities with quinoline-3-carboxamide but differ in their specific biological activities and therapeutic applications .
Properties
IUPAC Name |
quinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTDCIWCFCUQCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574189 | |
Record name | Quinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6480-67-7 | |
Record name | 3-Quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6480-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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